molecular formula C11H12O4 B14782723 (4-(Carboxy(hydroxy)methyl)phenyl)propanal

(4-(Carboxy(hydroxy)methyl)phenyl)propanal

Cat. No.: B14782723
M. Wt: 208.21 g/mol
InChI Key: YMCAKHQXIIICSD-UHFFFAOYSA-N
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Description

(4-(Carboxy(hydroxy)methyl)phenyl)propanal is an organic compound with the molecular formula C11H12O4 It is characterized by the presence of a carboxylic acid group, a hydroxyl group, and an aldehyde group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Carboxy(hydroxy)methyl)phenyl)propanal typically involves the reaction of 4-hydroxybenzaldehyde with appropriate reagents to introduce the carboxylic acid and hydroxyl groups. One common method involves the use of a Grignard reagent followed by oxidation to achieve the desired functional groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(4-(Carboxy(hydroxy)methyl)phenyl)propanal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming esters or ethers.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Acid chlorides or alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: (4-(Carboxy(hydroxy)methyl)phenyl)propanoic acid.

    Reduction: (4-(Carboxy(hydroxy)methyl)phenyl)propanol.

    Substitution: Various esters or ethers depending on the substituent used.

Scientific Research Applications

Chemistry

In chemistry, (4-(Carboxy(hydroxy)methyl)phenyl)propanal is used as an intermediate in the synthesis of more complex molecules. Its functional groups make it a versatile building block for organic synthesis.

Biology

In biological research, this compound can be used to study enzyme-catalyzed reactions involving aldehydes and carboxylic acids. It serves as a model compound for understanding metabolic pathways.

Medicine

In medicine, this compound may be explored for its potential therapeutic properties. Its structural features suggest it could interact with biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of polymers, resins, and other materials. Its reactivity allows for the creation of specialized materials with desired properties.

Mechanism of Action

The mechanism of action of (4-(Carboxy(hydroxy)methyl)phenyl)propanal involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxybenzaldehyde: Lacks the carboxylic acid group, making it less versatile in certain reactions.

    4-Carboxybenzaldehyde: Lacks the hydroxyl group, limiting its reactivity in nucleophilic substitution reactions.

    4-Hydroxybenzoic acid: Lacks the aldehyde group, reducing its potential for forming covalent bonds with proteins.

Uniqueness

(4-(Carboxy(hydroxy)methyl)phenyl)propanal is unique due to the presence of all three functional groups (carboxylic acid, hydroxyl, and aldehyde) on a single phenyl ring

Properties

Molecular Formula

C11H12O4

Molecular Weight

208.21 g/mol

IUPAC Name

2-hydroxy-2-[4-(3-oxopropyl)phenyl]acetic acid

InChI

InChI=1S/C11H12O4/c12-7-1-2-8-3-5-9(6-4-8)10(13)11(14)15/h3-7,10,13H,1-2H2,(H,14,15)

InChI Key

YMCAKHQXIIICSD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCC=O)C(C(=O)O)O

Origin of Product

United States

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